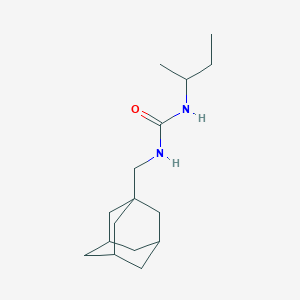
N-(1-adamantylmethyl)-N'-(sec-butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-N'-(sec-butyl)urea, also known as ABA, is a chemical compound that has been widely studied for its various applications in scientific research. ABA is a urea derivative that has been found to be effective in regulating plant growth and development, as well as in treating various medical conditions. In
科学的研究の応用
N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been extensively studied for its various applications in scientific research. One of the most significant applications of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is in the regulation of plant growth and development. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to be effective in promoting seed germination, regulating stomatal closure, and inducing stress tolerance in plants. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has also been studied for its potential use in the treatment of various medical conditions, such as diabetes, obesity, and cancer.
作用機序
The mechanism of action of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is not fully understood, but it is believed to involve the activation of specific receptors in cells. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to bind to and activate the PYR/PYL/RCAR family of receptors, which are involved in regulating various cellular processes. The activation of these receptors leads to the activation of downstream signaling pathways, which ultimately result in the desired physiological effects.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to have various biochemical and physiological effects on cells and organisms. In plants, N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to regulate the expression of genes involved in stress responses, such as those involved in the biosynthesis of protective compounds like proline and antioxidants. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has also been found to regulate the expression of genes involved in the regulation of stomatal closure, which helps to conserve water during periods of drought.
実験室実験の利点と制限
One of the main advantages of using N-(1-adamantylmethyl)-N'-(sec-butyl)urea in lab experiments is its high potency and specificity. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to be effective at very low concentrations, which makes it an ideal tool for studying specific cellular processes. However, one of the limitations of using N-(1-adamantylmethyl)-N'-(sec-butyl)urea is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure that the desired effects are achieved without causing harm to the cells or organisms being studied.
将来の方向性
There are many potential future directions for the study of N-(1-adamantylmethyl)-N'-(sec-butyl)urea. One area of research that is currently being explored is the development of new N-(1-adamantylmethyl)-N'-(sec-butyl)urea analogs that have improved potency and specificity. Another area of research is the identification of new receptors and signaling pathways that are involved in the physiological effects of N-(1-adamantylmethyl)-N'-(sec-butyl)urea. Additionally, the potential use of N-(1-adamantylmethyl)-N'-(sec-butyl)urea in the treatment of various medical conditions, such as diabetes and cancer, is an area of active investigation. Overall, the study of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is likely to continue to yield important insights into the regulation of cellular processes and the treatment of human diseases.
合成法
The synthesis of N-(1-adamantylmethyl)-N'-(sec-butyl)urea involves the reaction of 1-adamantylmethylamine with sec-butyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine or N-methylmorpholine. The resulting product is a white crystalline solid that is soluble in organic solvents, such as chloroform and methanol.
特性
IUPAC Name |
1-(1-adamantylmethyl)-3-butan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-3-11(2)18-15(19)17-10-16-7-12-4-13(8-16)6-14(5-12)9-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHOPBPDTORSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

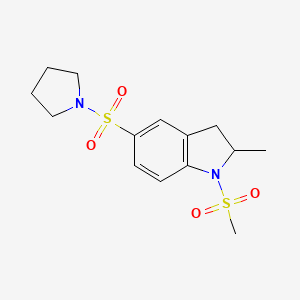
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4878436.png)
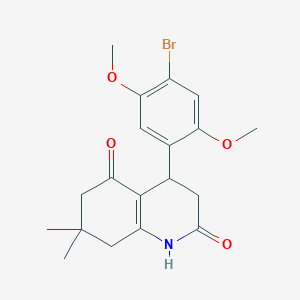
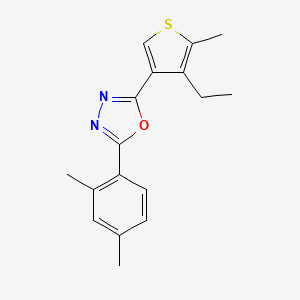
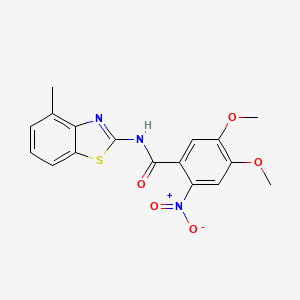

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)


![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)